Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O3/c1-2-17-10(16)7-3-5-8(11(12,13)14)9(15)6-4-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKIRGYKIRZEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(=O)CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Allylic Alkylation
A prominent method for synthesizing cyclic keto-esters involves palladium-catalyzed allylic alkylation. For example, ethyl 2-oxocyclopentane-1-carboxylate derivatives have been prepared via reactions between allylic alcohols and ethyl 2-oxocyclopentane-1-carboxylate using Pd(PPh₃)₄ and Ca(OTf)₂ in ethanol. Adapting this approach for a seven-membered ring would require:
- Starting materials : Ethyl 2-oxocycloheptane-1-carboxylate and a trifluoromethyl-containing allylic alcohol (e.g., (E)-3-(trifluoromethyl)prop-2-en-1-ol).
- Reaction conditions : 48 hours at room temperature in ethanol with Pd(PPh₃)₄ (3 mol%) and Ca(OTf)₂ (10 mol%).
- Purification : Column chromatography with petroleum ether/ethyl acetate (50:1).
This method’s success hinges on the steric compatibility of the cycloheptane ring, which may necessitate extended reaction times or elevated temperatures compared to smaller cyclic systems.
Knoevenagel Condensation for Ring Expansion
Knoevenagel condensations between cyclic β-keto esters and aldehydes have been employed to synthesize α,β-unsaturated cyclic ketones. For instance, ethyl (E)-3-benzylidene-2-oxocyclohexane-1-carboxylate was synthesized by reacting ethyl 2-oxocyclohexane-1-carboxylate with benzaldehyde derivatives in the presence of DBU. Adapting this for cycloheptane synthesis:
- Substrates : Ethyl 2-oxocycloheptane-1-carboxylate and 4-(trifluoromethyl)benzaldehyde.
- Conditions : Reflux in ethanol with DBU for 24 hours.
- Workup : Extraction with ethyl acetate and chromatography (petroleum ether/ethyl acetate = 5:1).
The electron-withdrawing nature of the trifluoromethyl group may slow condensation kinetics, requiring optimized stoichiometry or catalyst loading.
Trifluoromethyl Group Introduction
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents (e.g., Umemoto’s reagent or Togni’s reagent) can introduce CF₃ groups into cyclic ketones. While not directly cited in the provided sources, analogous methods for aryl trifluoromethylation suggest:
Building Blocks with Pre-Installed CF₃ Groups
Incorporating trifluoromethyl-substituted precursors during cyclization avoids post-synthetic functionalization. For example:
- Aldehyde precursors : 4-(Trifluoromethyl)benzaldehyde (as in Section 1.2).
- Allylic alcohols : (E)-3-(Trifluoromethyl)prop-2-en-1-ol (as in Section 1.1).
This approach aligns with methods for synthesizing ethyl (E)-1-(3-(4-(trifluoromethyl)phenyl)allyl)-2-oxocyclopentane-1-carboxylate, where pre-functionalized allylic alcohols are used.
Ketone and Ester Functionalization
Oxidation of Secondary Alcohols
Secondary alcohols in cyclic intermediates can be oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. For instance, the oxidation of ethyl 4-hydroxy-5-(trifluoromethyl)cycloheptane-1-carboxylate would yield the target ketone.
Esterification of Carboxylic Acids
If the carboxylic acid precursor is synthesized, esterification with ethanol under acidic conditions (e.g., H₂SO₄ or TsOH) would furnish the ethyl ester. This mirrors the use of ethanol as a solvent in hydrolysis steps for related compounds.
Synthetic Route Proposal
Combining the above strategies, a plausible synthetic pathway is:
Cycloheptane Core Formation :
Reduction and Oxidation :
- Hydrogenate the α,β-unsaturated ketone to yield ethyl 4-hydroxy-5-(trifluoromethyl)cycloheptane-1-carboxylate.
- Oxidize the secondary alcohol to a ketone using Dess-Martin periodinane.
Purification :
Challenges and Optimization Considerations
- Ring Strain : The seven-membered cycloheptane ring may necessitate higher reaction temperatures or longer durations compared to five- or six-membered analogs.
- Trifluoromethyl Stability : Harsh acidic or basic conditions could degrade the CF₃ group; neutral or mildly acidic conditions are preferable.
- Regioselectivity : Directed ortho-metalation or steric directing groups may be required to ensure CF₃ incorporation at position 5.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cycloheptane derivatives.
Scientific Research Applications
Chemistry
Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a reagent in various organic reactions, including:
- Oxidation: Converting to ketones or carboxylic acids using oxidizing agents.
- Reduction: Transforming ketone groups to alcohols using reducing agents .
Biology
Research has explored its potential biological activities, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes, which can be crucial for metabolic pathways in pathogens or cancer cells.
- Receptor Binding Studies: Investigations into its interaction with biological receptors could lead to insights into new therapeutic targets .
Medicine
This compound is being explored for its therapeutic applications:
- Potential development of pharmaceuticals targeting various diseases due to its unique chemical properties.
- Investigations into its safety and efficacy in preclinical studies are ongoing .
Industry
In industrial applications, this compound is used in:
- The production of specialty chemicals and agrochemicals.
- Materials science research where unique chemical properties are advantageous .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in antimicrobial research. For instance, derivatives of similar structures have shown significant activity against various pathogens, suggesting that this compound could be further investigated for similar properties .
In addition, ongoing research focuses on optimizing synthesis routes to improve yield and purity while exploring novel applications in drug discovery and materials science.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-oxo-5-methylcycloheptane-1-carboxylate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 4-oxo-5-(chloromethyl)cycloheptane-1-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Ethyl 4-oxo-5-(bromomethyl)cycloheptane-1-carboxylate:
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 4-oxo-5-(trifluoromethyl)cycloheptane-1-carboxylate (CAS Number: 2138151-98-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C11H15F3O
- Molecular Weight : 252.23 g/mol
- Structure : The compound features a cycloheptane ring with a trifluoromethyl group and a carboxylate moiety, which may influence its reactivity and biological interactions .
Antimicrobial Properties
Recent studies have indicated that organofluorine compounds, including those similar to this compound, exhibit antimicrobial properties. Research has shown that certain fluorinated compounds can inhibit bacterial growth by disrupting metabolic pathways . The specific mechanisms through which this compound exerts its antimicrobial effects require further investigation.
Cytotoxicity Studies
Cytotoxicity assays have been employed to evaluate the effects of this compound on various cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in specific cancer cells, although the exact pathways remain to be elucidated. For instance, the MTT assay results indicate varying degrees of cytotoxicity across different cell lines, suggesting selective activity .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 15 | Significant cytotoxic effect |
| MCF7 | 30 | Moderate cytotoxic effect |
| A549 | 25 | Selective apoptosis observed |
The proposed mechanism of action for this compound involves interference with metabolic pathways critical for cell survival. Similar compounds have been shown to affect the citric acid cycle and oxidative phosphorylation processes, leading to reduced ATP production and increased reactive oxygen species (ROS) generation .
Case Studies
-
Study on Antimicrobial Activity :
A comparative study analyzed the antimicrobial efficacy of various fluorinated compounds, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development . -
Cytotoxicity in Cancer Research :
In a study examining the cytotoxic effects on breast cancer cells, this compound was shown to induce apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound .
Q & A
Q. Advanced: How can reaction conditions be optimized to minimize side products during synthesis?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) during trifluoromethylation reduce electrophilic byproducts.
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency; Cu(I) salts often improve selectivity .
- In Situ Quenching : Use scavengers (e.g., silica gel or activated carbon) to remove unreacted reagents.
- Real-Time Monitoring : Apply inline FTIR or NMR to detect intermediates and adjust conditions dynamically .
Basic: Which spectroscopic and crystallographic methods are employed for structural characterization?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve the cycloheptane conformation and trifluoromethyl orientation. Use SHELX programs (e.g., SHELXL for refinement) to analyze lattice parameters (e.g., triclinic system with α ≈ 84.8°, β ≈ 80.9°, γ ≈ 88.1°) .
- NMR : ¹⁹F NMR identifies trifluoromethyl chemical shifts (δ ≈ -60 to -70 ppm), while ¹H/¹³C NMR confirms ester and ketone groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 306.318 for a related compound) .
Q. Advanced: How to resolve discrepancies between experimental XRD data and computational models?
Methodological Answer:
- Validation Tools : Use PLATON or ADDSYM to check for missed symmetry or twinning in XRD data .
- DFT Comparison : Optimize the structure using Gaussian or ORCA at the B3LYP/6-311G(d,p) level; compare bond lengths/angles with XRD values. Discrepancies >0.05 Å indicate potential refinement errors .
- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to validate intermolecular interactions in the crystal lattice .
Basic: What role do hydrogen bonds play in the crystal packing of this compound?
Methodological Answer:
Hydrogen bonds (e.g., C=O···H–O or C–F···H–C) stabilize the crystal lattice by directing molecular alignment. For example:
Q. Advanced: How to predict and analyze intermolecular interactions using graph set analysis?
Methodological Answer:
- Graph Set Notation : Classify interactions as D (donors), A (acceptors), and S (self). For example, a cyclic dimer may be labeled R₂²(8) .
- Software Tools : Use Mercury or CrystalExplorer to visualize and quantify interaction patterns.
- Energy Calculations : Compute interaction energies (e.g., using PIXEL) to rank hydrogen bonds vs. van der Waals contributions .
Basic: How is ring puckering analyzed in the cycloheptane moiety?
Methodological Answer:
Q. Advanced: What computational approaches are used to study conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ring flexibility in explicit solvent (e.g., water/ethanol) using AMBER or GROMACS.
- Metadynamics : Map free energy surfaces to identify stable puckered states.
- QM/MM Hybrid Methods : Combine DFT (for the ring) with molecular mechanics (for the environment) to model solvent effects .
Basic: What are the applications of DFT in studying this compound’s electronic properties?
Methodological Answer:
- Frontier Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the ketone group).
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., trifluoromethyl group) for reaction site prediction.
- Vibrational Analysis : Assign IR/Raman peaks (e.g., C=O stretch at ~1700 cm⁻¹) using B3LYP/cc-pVTZ .
Q. Advanced: How to validate DFT-derived electronic parameters against experimental spectroscopic data?
Methodological Answer:
- NMR Chemical Shift Prediction : Use GIAO-DFT (e.g., ωB97XD/6-311+G(2d,p)) to simulate ¹³C/¹⁹F shifts; deviations >2 ppm suggest inadequate functional selection.
- UV-Vis Calibration : Compare TD-DFT excitation energies with experimental λ_max; adjust solvent models (e.g., PCM) to improve accuracy.
- Spin-Spin Coupling Constants : Validate J values (e.g., ³J_HH) via DFT vs. COSY NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
